(4,6-Dimethylpyrimidin-2-YL)methanamine
Overview
Description
(4,6-Dimethylpyrimidin-2-YL)methanamine , also known by its chemical formula C<sub>7</sub>H<sub>11</sub>N<sub>3</sub> , is a heterocyclic organic compound. It belongs to the pyrimidine family and contains two methyl groups at positions 4 and 6 on the pyrimidine ring. The compound exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
The synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine involves several methods. One common approach is the condensation of 2,4,6-trimethylpyrimidine with formaldehyde or paraformaldehyde in the presence of a suitable catalyst. The resulting intermediate undergoes reduction to yield the desired compound. Researchers have explored variations of this synthetic route to optimize yields and purity.
Molecular Structure Analysis
The molecular structure of (4,6-Dimethylpyrimidin-2-YL)methanamine consists of a pyrimidine ring with two methyl groups attached at positions 4 and 6. The central nitrogen atom in the pyrimidine ring forms a bond with the methylene group (CH<sub>2</sub>) of the amine. The compound’s three-dimensional arrangement influences its reactivity and interactions with other molecules.
Chemical Reactions Analysis
(4,6-Dimethylpyrimidin-2-YL)methanamine participates in various chemical reactions due to its amino group and the electron-rich pyrimidine ring. Some notable reactions include:
- Alkylation : The amino group can undergo alkylation reactions, leading to the formation of N-alkyl derivatives.
- Acylation : The pyrimidine nitrogen atoms can react with acylating agents, yielding amides.
- Reductive Amination : The compound can be converted to secondary or tertiary amines through reductive amination processes.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 244-246°C .
- Solubility : It is soluble in polar solvents such as water and methanol.
- Salt Form : The hydrochloride salt form is commonly used in research.
Safety And Hazards
- Hazard Statements : The compound poses minimal hazards. However, standard safety precautions should be followed during handling.
- Pictograms : It carries a warning signal word.
- Precautionary Statements : Avoid inhalation, skin contact, and ingestion. Use appropriate protective equipment.
Future Directions
Future research on (4,6-Dimethylpyrimidin-2-YL)methanamine should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Explore novel derivatives with improved properties.
- Mechanistic Studies : Understand its interactions with biological targets.
properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZOSEGGQJXUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650274 | |
Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethylpyrimidin-2-YL)methanamine | |
CAS RN |
446829-97-6 | |
Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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